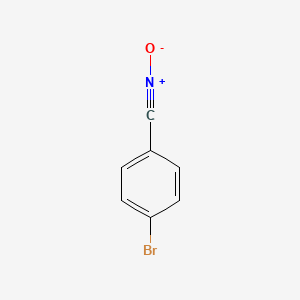

4-Bromobenzonitrile oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-N-oxidomethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXWAKQJOSERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[C+]=N[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506383 | |

| Record name | {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42811-75-6 | |

| Record name | {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methods for Generation and Synthesis of 4 Bromobenzonitrile Oxide

Classical and Established Protocols for Nitrile Oxide Precursors

These traditional methods involve the preparation of a stable precursor, which is then converted to the nitrile oxide in a separate step.

A long-standing and widely used method for the generation of nitrile oxides is the dehydrohalogenation of hydroxamoyl halides. This process, often referred to as the Huisgen method, typically involves two distinct steps. First, the corresponding aldoxime is halogenated to form a stable hydroximoyl halide. In the second step, this precursor is treated with a base to eliminate a hydrogen halide, thereby generating the nitrile oxide.

For 4-bromobenzonitrile (B114466) oxide, the synthesis commences with the chlorination of 4-bromobenzaldoxime. Reagents such as chlorine (Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for this transformation. The resulting 4-bromobenzohydroxamoyl chloride is a relatively stable, often crystalline solid that can be isolated and purified.

The subsequent dehydrohalogenation is typically achieved by treating the 4-bromobenzohydroxamoyl chloride with a non-nucleophilic base. Organic bases like triethylamine (B128534) (Et₃N) are frequently used. The nitrile oxide is generated in solution and can then be reacted with a suitable dipolarophile. The stability of the intermediate hydroxamoyl chloride allows for its storage and use in subsequent reactions as needed.

Table 1: Two-Step Generation of 4-Bromobenzonitrile Oxide via Hydroxamoyl Chloride

| Step | Starting Material | Reagent | Product | Typical Conditions |

| 1. Chlorination | 4-Bromobenzaldoxime | N-Chlorosuccinimide (NCS) | 4-Bromobenzohydroxamoyl chloride | Chloroform, Room Temperature |

| 2. Dehydrohalogenation | 4-Bromobenzohydroxamoyl chloride | Triethylamine (Et₃N) | This compound | Inert solvent (e.g., THF, ether) |

An alternative classical route to nitrile oxides is the dehydration of primary nitro compounds, a method pioneered by Mukaiyama. This reaction typically involves the use of a dehydrating agent, often in the presence of a base. Phenyl isocyanate (PhNCO) in the presence of a catalytic amount of triethylamine is a common reagent system for this transformation.

In Situ Generation Methodologies for Enhanced Reaction Efficiency

To circumvent the often harsh conditions and the need to handle potentially unstable intermediates associated with classical methods, several in situ generation techniques have been developed. These methods generate the nitrile oxide in the presence of the dipolarophile, allowing for immediate trapping and often leading to higher yields and cleaner reactions.

This method combines the halogenation and dehydrohalogenation steps into a single pot. The aldoxime is treated with a halogenating agent and a base simultaneously. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base like pyridine (B92270) or triethylamine can directly convert 4-bromobenzaldoxime into this compound. This approach is efficient as it avoids the isolation of the intermediate hydroxamoyl halide.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient conditions for a variety of transformations. [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, can be used for the in situ generation of nitrile oxides from aldoximes.

The reaction of 4-bromobenzaldoxime with HTIB in a suitable solvent like acetonitrile (B52724) leads to the direct formation of this compound. This method is advantageous due to its mild reaction conditions and the avoidance of harsh reagents or byproducts. The generated nitrile oxide can be readily trapped by a dipolarophile present in the reaction mixture.

Table 2: In Situ Generation of this compound from 4-Bromobenzaldoxime

| Reagent System | Conditions | Advantages |

| N-Chlorosuccinimide / Triethylamine | One-pot, room temperature | Avoids isolation of intermediate |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Acetonitrile, mild conditions | High efficiency, clean reaction |

A less common but effective method involves the use of dibromoformaldoxime. While not a direct precursor to this compound, related methodologies showcase the versatility of halogenated oximes in nitrile oxide synthesis. For instance, the reaction of (Z)-2-bromo-2-nitroethen-1,1-yldiammonium dibromide with anilines can lead to the formation of nitrile oxides. The principles of these transformations, involving the elimination of leaving groups from highly functionalized starting materials, can be conceptually applied to the design of novel synthetic routes.

Generation from Diazocarbonyl Compounds via Nitrosyl Transfer

A notable method for the formation of nitrile oxides, including this compound, involves the reaction of diazocarbonyl compounds with a nitrosyl transfer agent. A specific protocol reports the use of tert-butyl nitrite (B80452) (TBN) under mild conditions to achieve this transformation. The reaction proceeds without the need for a catalyst or any additives.

The proposed mechanism suggests that the nucleophilic diazo compound initiates a nitrosyl addition with the electrophilic TBN. This forms a diazonium ion intermediate, which subsequently loses dinitrogen and t-butanol in a concerted or stepwise fashion to yield the nitrile oxide. This resulting this compound is a highly reactive intermediate, which, due to its instability, is typically generated in situ for immediate use in subsequent reactions, such as dimerization to form furoxans or [3+2] cycloaddition with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively.

Green Chemistry Approaches to Nitrile Oxide Formation and Reaction

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of nitrile oxides. These approaches aim to reduce waste, avoid hazardous reagents, and utilize environmentally benign solvents and conditions.

Oxone-Halide and Fenton-Halide Systems for Aldoxime Oxidation

A prominent green protocol for the in situ generation of this compound is the oxidation of 4-bromobenzaldehyde (B125591) oxime using a combination of sodium chloride (NaCl) and Oxone (a stable triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄). acs.org This method is advantageous as it operates under mild conditions and avoids the use of toxic heavy metal oxidants and the production of organic byproducts from the oxidant or catalyst. acs.org The reaction is believed to proceed via the oxidation of chloride to an active chlorinating species, which converts the aldoxime to a hydroximoyl chloride, followed by base-promoted elimination to yield the nitrile oxide. This approach is applicable to a broad scope of aromatic, aliphatic, and alkenyl aldoximes. acs.org

While less specifically documented for nitrile oxide formation, Fenton-halide systems offer a conceptually related green approach. Fenton chemistry generates highly reactive hydroxyl radicals from hydrogen peroxide and an iron catalyst. In a Fenton-halide system, these hydroxyl radicals can oxidize a halide, such as bromide, to create reactive brominating species. These reactive species could then, in principle, oxidize an aldoxime like 4-bromobenzaldehyde oxime to generate this compound in situ under neutral conditions, presenting a potentially valuable green synthetic route.

Electro-Oxidative Strategies for Nitrile Precursors

Electrosynthesis represents a powerful green chemistry tool, replacing chemical redox agents with traceless electrons. The generation of this compound from its precursor, 4-bromobenzaldehyde oxime, can be achieved through electrochemical methods. Direct anodic oxidation of the aldoxime in an undivided cell provides a route to the nitrile oxide intermediate. dokumen.pubkit.edu

This process involves a two-electron transfer from the oxime at the anode to form the nitrile oxide. dokumen.pub This intermediate can then be trapped in situ with a suitable dipolarophile to synthesize molecules like isoxazoles and isoxazolines. dokumen.pubresearchgate.net These electrochemical methods are advantageous due to their operational simplicity, use of inexpensive electrode materials like graphite, and the ability to avoid hazardous halogenating reagents and other chemical oxidants. dokumen.pubkit.edu Some protocols have been developed using a solvent system of acetonitrile and water, further enhancing their green credentials. dokumen.pub

Below is a table summarizing the results for the electrochemical synthesis of various isoxazolines from the corresponding aldoximes, illustrating the general applicability of the method.

| Aldoxime Precursor | Dipolarophile | Product Yield |

|---|---|---|

| Benzaldehyde oxime | Dimethyl fumarate | 59% |

| Benzaldehyde oxime | Methyl acrylate | Good Yield |

| Benzaldehyde oxime | Acrylonitrile | 77% |

| 4-Methoxybenzaldehyde oxime | Dimethyl fumarate | 61% |

| 4-Chlorobenzaldehyde oxime | Dimethyl fumarate | 56% |

Catalyst-Free and Additive-Free Protocols

A significant advancement in the synthesis of nitrile oxides is the development of protocols that operate without catalysts or additives. The previously mentioned generation from diazocarbonyl compounds using tert-butyl nitrite is a prime example of such a system. This reaction proceeds under mild, room-temperature conditions, and its simplicity, avoiding the need for metal catalysts or basic additives, makes it an attractive and clean method for producing this compound for in situ applications.

Aqueous Medium Reactions

Conducting organic reactions in water is a primary goal of green chemistry. The generation of nitrile oxides has been successfully demonstrated in aqueous solvent systems. One such method employs a catalytic amount of a hypervalent iodine species, which is generated in situ from an iodoarene using Oxone as the terminal oxidant. organic-chemistry.orgnih.gov This catalytic cycle effectively oxidizes aldoximes, such as 4-bromobenzaldehyde oxime, to the corresponding nitrile oxide in an aqueous methanol (B129727) solvent. organic-chemistry.org The use of water as a co-solvent and an environmentally safe terminal oxidant like Oxone underscores the green nature of this protocol. organic-chemistry.org

Reactivity and Mechanistic Studies of 4 Bromobenzonitrile Oxide

1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

The hallmark reactivity of 4-bromobenzonitrile (B114466) oxide is its [3+2] cycloaddition with a wide range of dipolarophiles, which are typically molecules containing a double or triple bond. This concerted pericyclic reaction involves the 4π-electron system of the nitrile oxide and the 2π-electron system of the dipolarophile, leading to the formation of a five-membered heterocycle. The versatility of this reaction allows for the synthesis of a diverse library of heterocyclic compounds by varying the nature of the dipolarophile.

Formation of Five-Membered Heterocycles (e.g., Isoxazolines, Isoxazoles)

When 4-bromobenzonitrile oxide reacts with alkenes, the resulting cycloadducts are 4,5-dihydroisoxazoles, commonly known as isoxazolines. These heterocycles are valuable synthetic intermediates that can be further transformed into other functional groups. For instance, the N-O bond of the isoxazoline (B3343090) ring can be reductively cleaved to yield β-hydroxy ketones or γ-amino alcohols, which are important building blocks in natural product synthesis.

The reaction with alkynes as dipolarophiles leads to the formation of fully aromatic isoxazoles. Isoxazoles are stable heterocyclic compounds that are found in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The 1,3-dipolar cycloaddition of nitrile oxides provides a highly efficient and regioselective route to substituted isoxazoles.

The following table illustrates the cycloaddition of a related compound, 4-(pinacolatoboron)benzonitrile oxide, with various dipolarophiles, showcasing the formation of isoxazolines and isoxazoles. This data is representative of the types of transformations expected for this compound.

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Styrene | 3-(4-(Pinacolatoboron)phenyl)-5-phenyl-4,5-dihydroisoxazole | 85 |

| Methyl acrylate | Methyl 3-(4-(pinacolatoboron)phenyl)-4,5-dihydroisoxazole-5-carboxylate | 78 |

| Phenylacetylene | 3-(4-(Pinacolatoboron)phenyl)-5-phenylisoxazole | 92 |

| 1-Octyne | 5-Hexyl-3-(4-(pinacolatoboron)phenyl)isoxazole | 88 |

Regioselectivity and Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition of this compound often proceeds with high levels of regioselectivity and stereoselectivity, which are critical for the controlled synthesis of complex molecules.

The regioselectivity of the cycloaddition can be rationalized by Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com This theory considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The reaction is favored when the energy gap between the HOMO of one component and the LUMO of the other is small.

In the case of this compound, the presence of the electron-withdrawing bromine atom and the nitrile group influences the energy levels of its frontier orbitals. For reactions with electron-rich alkenes, the dominant interaction is typically between the HOMO of the alkene and the LUMO of the nitrile oxide. Conversely, for electron-poor alkenes, the interaction between the LUMO of the alkene and the HOMO of the nitrile oxide becomes more significant. The relative magnitudes of the orbital coefficients on the reacting atoms of the dipole and dipolarophile determine the preferred orientation of addition, thus dictating the regioselectivity of the product. Generally, the cycloaddition of aryl nitrile oxides with terminal alkenes yields the 5-substituted isoxazoline as the major regioisomer.

Steric hindrance between the substituents on the nitrile oxide and the dipolarophile can also play a crucial role in determining the regioselectivity and stereoselectivity of the cycloaddition. The reactants will preferentially approach each other in a way that minimizes steric repulsion, leading to the formation of the sterically least hindered product.

When the dipolarophile is prochiral, the cycloaddition can lead to the formation of diastereomers. The facial selectivity of the addition is influenced by the steric environment of the double bond. For example, the reaction of benzonitrile (B105546) oxide with 4-methylene-2-oxazolidinones showed a 5:1 selectivity for the less hindered face of the dipolarophile. organic-chemistry.org This demonstrates that steric factors can effectively control the diastereochemical outcome of the reaction.

The use of chiral, non-racemic dipolarophiles can induce asymmetry in the cycloaddition reaction, leading to the formation of enantioenriched products. This approach, known as substrate-controlled diastereoselection, is a powerful strategy in asymmetric synthesis.

A study on the cycloaddition of bromonitrile oxide with sugar-derived chiral alkenes demonstrated high levels of diastereoselectivity. The inherent chirality of the sugar moiety directed the approach of the nitrile oxide, resulting in the preferential formation of one diastereomer over the other. This highlights the potential of using chiral substrates to control the stereochemistry of the newly formed stereocenters in the isoxazoline ring.

The following table presents data from the study on the diastereoselective cycloaddition of bromonitrile oxide with chiral sugar-derived alkenes.

| Chiral Alkene | Major Diastereomer | Diastereomeric Ratio | Total Yield (%) |

|---|---|---|---|

| Alkene 1 (ω-unsaturated monosaccharide) | Diastereomer 7 | 8.5 : 1 | 76 |

| Alkene 2 (ω-unsaturated monosaccharide) | Diastereomer 9 | 8 : 1 | 80 |

| Glycal 3 | Single Isomer | >99 : 1 | - |

Intramolecular 1,3-Dipolar Cycloadditions

When the nitrile oxide and the dipolarophile (an alkene or alkyne) are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition (INOC) can occur. This reaction is a highly efficient method for the construction of fused or bridged bicyclic and polycyclic heterocyclic systems. The intramolecular nature of the reaction often leads to high levels of stereocontrol, as the conformational constraints of the tether connecting the dipole and dipolarophile can dictate the facial selectivity of the cycloaddition. The synthesis of complex polycyclic structures can be achieved in a single step, making INOC reactions a powerful tool in organic synthesis.

Kinetic vs. Thermodynamic Control in Cycloaddition Pathways

In the realm of 1,3-dipolar cycloaddition reactions involving this compound, the regioselectivity and stereoselectivity of the resulting heterocyclic products are often governed by the principles of kinetic and thermodynamic control. These concepts dictate whether the product distribution is determined by the relative rates of competing reaction pathways (kinetic control) or the relative stabilities of the products (thermodynamic control).

Under kinetic control, the product that is formed fastest will be the major product. This typically occurs at lower reaction temperatures and shorter reaction times, where the reverse reaction is slow or negligible. The kinetically favored product is the one that proceeds through the transition state with the lowest activation energy. In contrast, thermodynamic control is favored at higher temperatures and longer reaction times, which allow for the reaction to be reversible. Under these conditions, an equilibrium can be established between the reactants and products, and the most stable product, i.e., the one with the lowest Gibbs free energy, will predominate, regardless of the activation energy required to form it.

For the cycloaddition reactions of arylnitrile oxides, including this compound, the formation of different regioisomers or stereoisomers can be influenced by these controlling factors. The stability of the resulting isoxazoline or isoxazole (B147169) rings is influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. For instance, steric hindrance in a particular isomer might render it less thermodynamically stable than a less hindered isomer, even if the former is formed more rapidly.

The reaction conditions can be manipulated to favor one product over another. Low temperatures will generally favor the kinetic product, as there may not be enough energy to overcome the activation barrier for the formation of the thermodynamic product, or for the reverse reaction to occur. Conversely, elevated temperatures can provide the necessary energy to overcome higher activation barriers and allow the system to reach thermodynamic equilibrium, favoring the most stable isomer.

Solvent Effects on Cycloaddition Reaction Outcomes

The choice of solvent can significantly influence the rate, regioselectivity, and stereoselectivity of the 1,3-dipolar cycloaddition reactions of this compound. Solvents can affect the reaction by solvating the reactants, transition states, and products to different extents, thereby altering their relative energies. Key solvent properties that play a role include polarity, proticity (hydrogen-bonding ability), and the ability to engage in specific interactions with the reacting species.

In the case of nitrile oxide cycloadditions, both solvent polarity and specific hydrogen-bond interactions have been shown to be important in governing reaction rates. These factors can sometimes counteract each other, leading to a complex relationship between the solvent nature and the reaction kinetics.

A computational study on the analogous 4-chlorobenzonitrile (B146240) oxide reacting with β-aminocinnamonitrile provides insights that can be extended to this compound. d-nb.info This study revealed that the reaction is more favorable in non-polar solvents. d-nb.info The activation enthalpy was found to be lower in the gas phase and in benzene (B151609) compared to methanol (B129727), indicating that the reaction is more facile in less polar environments. d-nb.info This is attributed to a greater stabilization of the reactants compared to the transition states and products in polar solvents. d-nb.info

The presence of protic solvents, such as methanol, can also play a specific role. For the reaction of 4-chlorobenzonitrile oxide, it was suggested that a non-polar solvent like benzene containing catalytic amounts of a protic solvent could be optimal. d-nb.info This is because the protic solvent can form a hydrogen bond with the oxygen atom of the nitrile oxide, which can influence the reactivity and selectivity. d-nb.info In some cases, hydrogen-bonding solvents can direct the stereoselectivity of the cycloaddition. For instance, in reactions with certain allylic cyclopentenyl amides, apolar solvents were found to promote syn stereoselectivity through hydrogen bonding, while hydrogen-bond acceptor solvents favored the anti product.

The table below summarizes the calculated activation and reaction free energies for the cycloaddition of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile in different media, which serves as a model for understanding the solvent effects on similar reactions of this compound.

Table 1: Calculated Activation and Reaction Free Energies for the Cycloaddition of 4-Chlorobenzonitrile Oxide

| Medium | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 11.8 | -33.9 |

| Benzene | 14.2 | -31.0 |

| Methanol | 16.6 | -28.1 |

(Data sourced from a computational study on 4-chlorobenzonitrile oxide) d-nb.info

Dimerization and Competing Side Reactions of this compound

Formation of Furoxans and Other Dimeric Products (e.g., Dioxadiazines, Oxadiazole N-oxides)

In the absence of a reactive dipolarophile, this compound, like other nitrile oxides, can undergo dimerization. The primary and most common dimeric products are furoxans (1,2,5-oxadiazole-2-oxides). The formation of furoxans from substituted benzonitrile oxides has been studied kinetically, and a one-step concerted mechanism has been proposed. rsc.org The rate of dimerization is influenced by the electronic nature of the substituents on the benzene ring. For a series of meta- and para-substituted benzonitrile oxides, the dimerization rate was found to follow a Hammett-type relationship, with electron-withdrawing groups accelerating the reaction. rsc.org The rate increases in the order of p-OMe < p-Me < H < p-Cl < m-Cl, indicating that the bromine substituent in this compound would also promote dimerization compared to the unsubstituted benzonitrile oxide. rsc.org

Besides furoxans, other dimeric structures can also be formed, such as 1,4,2,5-dioxadiazines. In some instances, the dimerization of nitrile oxides can lead to a mixture of a furoxan, which is often the kinetically favored product, and a 1,4,2,5-dioxadiazine. The formation of these different dimeric products can be influenced by the reaction conditions.

Solid-State Dimerization Phenomena

Factors Influencing Dimerization vs. Cycloaddition Selectivity

The competition between the desired [3+2] cycloaddition reaction and the undesired dimerization of this compound is a crucial aspect of its synthetic applications. The selectivity between these two pathways can be influenced by several factors:

Concentration: Dimerization is a second-order process with respect to the nitrile oxide, while cycloaddition is first-order in both the nitrile oxide and the dipolarophile. Therefore, generating the nitrile oxide slowly in the presence of a high concentration of a reactive dipolarophile will favor cycloaddition over dimerization.

Reactivity of the Dipolarophile: The use of a highly reactive dipolarophile will increase the rate of the cycloaddition reaction, thus outcompeting the dimerization process.

Stoichiometry: As demonstrated in studies with the analogous 4-chlorobenzonitrile oxide, using an excess of the dipolarophile can significantly improve the yield of the cycloaddition product by providing more opportunities for the nitrile oxide to react with the dipolarophile rather than another molecule of itself. d-nb.info

Solvent: While a study on 4-chlorobenzonitrile oxide indicated that dimerization was minimally affected by solvent choice, the solvent can have a more pronounced effect on the rate of cycloaddition, thereby indirectly influencing the product ratio. d-nb.info

By carefully controlling these reaction parameters, the formation of the desired cycloadduct can be maximized at the expense of dimerization.

Rearrangement Pathways, Including Isocyanate Formation for Hindered Analogues

While there is no specific literature detailing the rearrangement of this compound to an isocyanate, nitrile oxides, particularly those with sterically demanding substituents, are known to undergo thermal or photochemical rearrangement to form isocyanates. This transformation is believed to proceed through a Curtius-like rearrangement mechanism. The stability of the nitrile oxide functionality is a key factor; increased steric hindrance around the nitrile oxide group can destabilize it and promote rearrangement to the more stable isocyanate. The thermal decomposition of various organic compounds, such as carbamates, can also lead to the formation of isocyanates, although this is a different synthetic route. mdpi.com The thermal stability of isocyanates themselves has also been a subject of study, as they can undergo further reactions like dimerization or trimerization at elevated temperatures. nih.gov For this compound, which is not significantly sterically hindered, this rearrangement pathway is not expected to be a major competing reaction under typical cycloaddition conditions.

Other Advanced Synthetic Transformations Involving this compound

Beyond its well-established role in the synthesis of five-membered heterocycles through cycloaddition reactions, this compound is a versatile reagent capable of participating in a variety of other advanced synthetic transformations. These reactions highlight the compound's utility in constructing complex molecular architectures and accessing diverse functional groups. This section explores two key areas of its advanced reactivity: reactions with quinones followed by subsequent rearrangements and nucleophilic additions to the nitrile oxide moiety.

Reactions with Quinones and Subsequent Rearrangements

The reaction of this compound with quinones, particularly o-benzoquinones, serves as a powerful method for the synthesis of highly oxygenated and novel spirocyclic compounds. This transformation typically proceeds via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, where the nitrile oxide acts as the 1,3-dipole and the carbon-carbon double bond of the quinone serves as the dipolarophile.

In a notable study, the cycloaddition of a substituted benzonitrile oxide, p-tolyl nitrile oxide, with 3,5-di-tert-butyl-1,2-benzoquinone was investigated. This reaction led to the formation of a regioisomeric mixture of novel spiro-1,3-dioxazoles. ias.ac.in The reaction is believed to proceed through a concerted mechanism, where the nitrile oxide adds across one of the C=C bonds of the quinone ring, leading to the formation of a transient spiroisoxazoline intermediate. This intermediate can then undergo rearrangement to yield the more stable spiro-1,3-dioxazole products. The reaction is general and proceeds smoothly with a variety of substituted nitrile oxides, indicating its potential applicability to this compound as well.

The regioselectivity of the cycloaddition is a critical aspect of this transformation. The substitution pattern on both the nitrile oxide and the quinone can influence which regioisomer is formed preferentially. The electronic and steric properties of the substituents play a significant role in directing the orientation of the cycloaddition.

Subsequent rearrangements of the initially formed cycloadducts can lead to a diverse array of complex heterocyclic systems. These rearrangements are often driven by the inherent strain in the initial spirocyclic framework and the potential to form more thermodynamically stable aromatic or heteroaromatic systems. The specific nature of the rearrangement is highly dependent on the reaction conditions, including solvent, temperature, and the presence of catalysts. While specific studies detailing the rearrangements of adducts from this compound and quinones are not extensively documented in the readily available literature, the general reactivity patterns of similar systems suggest a rich area for further investigation.

| Quinone Reactant | Nitrile Oxide | Product Type | Key Observations |

| 3,5-di-tert-butyl-1,2-benzoquinone | p-tolyl nitrile oxide | Spiro-1,3-dioxazoles | Formation of a regioisomeric mixture. ias.ac.in |

Nucleophilic Additions to the Nitrile Oxide Moiety

The carbon atom of the nitrile oxide functional group in this compound is electrophilic in nature and is susceptible to attack by various nucleophiles. These nucleophilic addition reactions provide a direct route to a range of functionalized derivatives, including amidoximes, thiohydroximic acid esters, and hydroximic acid esters, by reacting with amines, thiols, and alcohols, respectively.

Reaction with Amines: Primary and secondary amines readily add to the nitrile oxide to form N-substituted amidoximes. The reaction involves the nucleophilic attack of the amine nitrogen on the nitrile oxide carbon, followed by proton transfer to the oxygen atom. The reaction is typically carried out under mild conditions and provides good yields of the corresponding amidoxime (B1450833) products. The basicity of the amine and the steric hindrance around the nitrogen atom can influence the rate of the reaction.

Reaction with Thiols: Thiols, particularly under basic conditions which generate the more nucleophilic thiolate anion, react with this compound to yield S-alkyl or S-aryl thiohydroximates. These compounds are valuable intermediates in organic synthesis. The high nucleophilicity of sulfur makes this addition reaction efficient.

Reaction with Alcohols: In the presence of an acid catalyst, alcohols can add to the nitrile oxide moiety to form hydroximic acid esters. The acid catalyst protonates the oxygen atom of the nitrile oxide, increasing the electrophilicity of the carbon atom and facilitating the attack by the weakly nucleophilic alcohol.

The general mechanism for these nucleophilic additions involves the attack of the nucleophile on the electrophilic carbon of the nitrile oxide, leading to a tetrahedral intermediate. This intermediate is then protonated to give the final product.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | N-Substituted Amidoximes | Mild conditions, often in an inert solvent. |

| Thiols | S-Alkyl/Aryl Thiohydroximates | Basic conditions to generate thiolate. |

| Alcohols | Hydroximic Acid Esters | Acidic catalysis. |

These nucleophilic addition reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a variety of functional groups that can be further elaborated into more complex molecular structures.

Computational and Theoretical Investigations of 4 Bromobenzonitrile Oxide Chemistry

Electronic Structure Elucidation and Spectroscopic Property Prediction

The foundation of understanding a molecule's reactivity and physical properties lies in its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to determine the optimized geometry and electronic characteristics of molecules like 4-Bromobenzonitrile (B114466) oxide. Using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can calculate key structural parameters and predict various spectroscopic properties.

The optimized geometry reveals bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. From this electronic structure, a variety of properties can be predicted. For instance, the calculated dipole moment provides insight into the molecule's polarity. Furthermore, vibrational frequency calculations allow for the prediction of infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks. While experimental data for 4-bromobenzonitrile oxide itself is limited, computational predictions for related compounds like 4-bromo-3-methylbenzonitrile show good agreement with experimental findings, validating the accuracy of these theoretical approaches. researchgate.net

Table 1: Predicted Spectroscopic and Electronic Properties of this compound Note: The following data is representative and based on typical DFT calculation results for similar aromatic nitrile oxides.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | ~4.5 D | B3LYP/6-311++G(d,p) |

| C≡N Stretch Freq. (IR) | ~2300 cm-1 | B3LYP/6-311++G(d,p) |

| N-O Stretch Freq. (IR) | ~1350 cm-1 | B3LYP/6-311++G(d,p) |

| C-Br Stretch Freq. (Raman) | ~350 cm-1 | B3LYP/6-311++G(d,p) |

Application of Frontier Molecular Orbital Theory to Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity, particularly for pericyclic reactions like the 1,3-dipolar cycloadditions characteristic of nitrile oxides. wikipedia.orgfiveable.me This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.meucsb.edu The energy and spatial distribution of these frontier orbitals govern the reaction's feasibility and selectivity. researchgate.net

In the context of this compound reacting with a dipolarophile (e.g., an alkene), the interaction can be of two main types:

Normal-electron-demand: The reaction is dominated by the interaction between the HOMO of the dipolarophile and the LUMO of the nitrile oxide.

Inverse-electron-demand: The reaction is controlled by the interaction between the HOMO of the nitrile oxide and the LUMO of the dipolarophile.

The relative energies of the HOMO and LUMO determine which interaction is more favorable. A smaller HOMO-LUMO energy gap between the two reactants leads to a stronger interaction and a faster reaction. DFT calculations provide the energies of these orbitals. For instance, studies on the related 4-chlorobenzonitrile (B146240) oxide (CBNO) show it has a low-lying LUMO, classifying it as a strong electrophile. d-nb.info This suggests its reactions are often governed by the interaction of its LUMO with the HOMO of a nucleophilic alkene. The electrophilicity (ω) and nucleophilicity (N) indices, derived from HOMO and LUMO energies, can quantify these characteristics. d-nb.info

Table 2: Representative FMO Data for a Nitrile Oxide Cycloaddition Note: Values are based on the analogous 4-chlorobenzonitrile oxide and a generic alkene.

| Molecule | EHOMO (eV) | ELUMO (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| This compound (analog) | -6.70 | -1.35 | 1.68 | 2.67 |

| Alkene (generic) | -6.00 | -0.80 | 1.48 | 3.13 |

Detailed Mechanistic Pathways and Transition State Analysis via Density Functional Theory (DFT)

DFT is a powerful tool for mapping the entire potential energy surface of a reaction, allowing for a detailed investigation of reaction mechanisms. researchgate.net This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS).

The [3+2] cycloaddition of nitrile oxides with alkenes can, in principle, proceed through two different mechanisms: a concerted mechanism where both new sigma bonds are formed in a single step, or a stepwise mechanism involving a zwitterionic intermediate. chegg.comnih.gov

Concerted Mechanism: This pathway involves a single transition state. The reaction can be synchronous, where both bonds form at the same rate, or asynchronous, where one bond forms faster than the other. DFT studies on various nitrile oxides have shown that many [3+2] cycloadditions proceed via a one-step, asynchronous mechanism. nih.gov

Stepwise Mechanism: This pathway involves the formation of a diradical or zwitterionic intermediate, which then cyclizes in a second step. This mechanism involves two transition states and one intermediate. Computational studies on the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile have predicted a non-concerted, two-stage, one-step mechanism, highlighting the nuanced pathways that DFT can uncover. d-nb.info

By calculating the energies of all stationary points on the potential energy surface, DFT can determine which pathway is energetically favored.

A key output of mechanistic studies is the reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (or activation enthalpy/Gibbs free energy). researchgate.net

This activation barrier is crucial as it determines the kinetics of the reaction; a lower barrier corresponds to a faster reaction. DFT calculations can provide quantitative predictions of these barriers. For example, the [3+2] cycloaddition of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile was calculated to have an activation enthalpy of 11.8 kcal/mol in the gas phase and 14.2 kcal/mol in benzene (B151609). d-nb.info These values are critical for understanding reaction feasibility and for comparing the rates of competing reaction pathways.

Table 3: Calculated Activation Energies for a Representative [3+2] Cycloaddition Note: Data based on the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile. d-nb.info

| Solvent | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Gibbs Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Gas Phase | 11.8 | 22.5 |

| Benzene | 14.2 | 23.1 |

| Methanol (B129727) | 16.6 | 25.7 |

Prediction of Regio- and Stereoselectivity through Quantum Chemical Calculations

Many reactions involving this compound can yield multiple isomers. For example, its cycloaddition to an unsymmetrical alkene can produce two different regioisomers. Quantum chemical calculations are exceptionally adept at predicting which isomer will be the major product. arkat-usa.org

The prediction is made by calculating the activation energies for all possible reaction pathways leading to the different products. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore yield the dominant product. Numerous studies on nitrile oxide cycloadditions have demonstrated that DFT calculations can accurately predict the experimentally observed regioselectivity. arkat-usa.orgresearchgate.net For instance, the reaction of bromonitrile oxide with various sugar-derived alkenes shows high regioselectivity, which can be rationalized by analyzing the transition state energies for the different modes of attack. arkat-usa.org Similarly, stereoselectivity, such as the preference for endo vs. exo products in certain cycloadditions, can be predicted by comparing the activation barriers of the corresponding diastereomeric transition states.

Advanced Quantum Chemical Methodologies (e.g., Ab Initio, Molecular Dynamics)

While DFT is a workhorse for computational chemistry, more advanced methods can provide deeper insights or higher accuracy.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are derived directly from quantum mechanical principles without the empirical parameters often found in DFT functionals. nih.gov They are generally more computationally expensive but can offer a higher level of accuracy. A common strategy is to optimize geometries and calculate frequencies using a cost-effective DFT method, followed by single-point energy calculations using a high-level ab initio method to refine the energy profile.

Molecular Dynamics (MD): Standard quantum chemical calculations typically model molecules in a vacuum at 0 K. Ab initio molecular dynamics (AIMD) simulations, such as those based on the Car-Parrinello method, simulate the movement of atoms over time at a finite temperature. chemrxiv.orgrsc.org This approach allows for the explicit inclusion of thermal effects and the dynamic behavior of solvent molecules. AIMD is particularly useful for studying complex reaction mechanisms in solution, exploring conformational landscapes, and simulating spectra where thermal broadening is significant. rsc.org It provides a more realistic picture of chemical processes as they occur in a laboratory setting.

Solvent Models in Computational Studies

In the computational and theoretical examination of this compound's chemical behavior, accurately modeling the solvent environment is crucial for predicting its reactivity, particularly in processes like 1,3-dipolar cycloaddition reactions. Solvent models are employed to account for the influence of the surrounding medium on the solute's electronic structure, geometry, and the energy landscape of a reaction. These models range from simplistic implicit continuum models to more complex explicit solvent models.

The choice of a solvent model can significantly impact the calculated activation energies, transition state geometries, and thermodynamic parameters of reactions involving this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (CPCM), are widely used due to their computational efficiency. These models treat the solvent as a continuous dielectric medium characterized by its bulk properties, such as the dielectric constant. This approach allows for the calculation of the solute's properties in the presence of a solvent's electrostatic field.

For the 1,3-dipolar cycloaddition reactions of benzonitrile (B105546) oxides, a class of compounds to which this compound belongs, computational studies have shown that an increase in solvent polarity can lead to a slight inhibition of the reaction rate. This phenomenon is attributed to the low polarity of the transition state compared to the reactants. The polar solvent stabilizes the polar ground state of the nitrile oxide to a greater extent than the less polar transition state, thereby increasing the activation energy barrier.

While implicit models are powerful for capturing bulk solvent effects, they may not fully account for specific solute-solvent interactions, such as hydrogen bonding. In such cases, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more detailed and accurate picture. For instance, in protic solvents, explicit water molecules can be shown to form hydrogen bonds with the oxygen atom of the nitrile oxide group. These specific interactions can lead to a modest acceleration of the reaction, a nuance that might be missed by purely implicit models.

The selection of the appropriate solvent model is therefore a critical aspect of the computational methodology. A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, often provides a balance between computational cost and accuracy for studying the reactivity of molecules like this compound.

Spectroscopic Characterization in Reaction Monitoring and Product Elucidation

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the key functional groups present in reactants, intermediates, and products. For 4-bromobenzonitrile (B114466) oxide, these techniques are particularly useful for tracking the disappearance of the precursor and the appearance of the characteristic nitrile oxide and subsequent product bands.

Infrared (IR) Spectroscopy: The in-situ generation of 4-bromobenzonitrile oxide from its precursor, such as 4-bromobenzohydroximoyl bromide, can be monitored by observing the disappearance of the O-H and C=N stretching vibrations of the oxime precursor and the appearance of a strong, characteristic absorption band for the nitrile oxide (-C≡N⁺-O⁻) functional group. This asymmetric stretching vibration of the CNO group typically appears in the region of 2290-2320 cm⁻¹. The presence of the C-Br stretching vibration, usually found in the lower frequency region (around 500-600 cm⁻¹), and aromatic C-H and C=C stretching vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitrile oxide functional group is expected to be Raman active and would provide a confirmatory signal for its formation. Aromatic ring vibrations are also typically strong in Raman spectra.

Due to the high reactivity of this compound, obtaining experimental spectra of the isolated compound is challenging. Therefore, computational chemistry, particularly Density Functional Theory (DFT), is often employed to predict the vibrational frequencies. These theoretical calculations provide a valuable reference for identifying transient species in complex reaction mixtures.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) (Raman) | Predicted Activity (Raman) |

|---|---|---|---|---|

| -C≡N⁺-O⁻ Asymmetric Stretch | 2310 | Strong | 2310 | Weak |

| Aromatic C=C Stretch | 1600 | Medium | 1600 | Strong |

| Aromatic C=C Stretch | 1485 | Medium | 1485 | Medium |

| Aromatic C-H Bend | 1170 | Medium | 1170 | Weak |

| C-Br Stretch | 540 | Medium | 540 | Strong |

Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of the products derived from this compound, particularly the isoxazoline (B3343090) and isoxazole (B147169) heterocycles formed via 1,3-dipolar cycloaddition reactions.

¹H NMR spectroscopy provides crucial information about the proton environment in the cycloaddition products. The chemical shifts, coupling constants, and multiplicities of the signals allow for the determination of the connectivity of atoms and the relative stereochemistry of the newly formed chiral centers in the isoxazoline ring.

For example, in the cycloaddition of this compound with an alkene, the protons on the newly formed isoxazoline ring will exhibit characteristic chemical shifts and coupling patterns. The diastereomeric ratio of the products, if applicable, can be determined by integrating the signals corresponding to each diastereomer.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. In the context of this compound reaction products, it confirms the carbon framework of the isoxazoline or isoxazole ring and the substitution pattern on the aromatic ring. The chemical shift of the sp² carbon of the C=N bond and the sp³ carbons of the isoxazoline ring are particularly diagnostic.

As with vibrational spectroscopy, predicting NMR chemical shifts using computational methods can aid in the assignment of complex spectra and in the differentiation between possible isomers.

Table 2: Representative ¹H and ¹³C NMR Data for a 3-(4-bromophenyl)-4,5-dihydroisoxazole derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoxazoline H-4 | ~3.2-3.8 (dd) | ~40-50 |

| Isoxazoline H-5 | ~4.8-5.2 (m) | ~75-85 |

| Isoxazoline C-3 | - | ~155-160 |

| Aromatic C-Br | - | ~120-125 |

| Aromatic C-H | ~7.5-7.7 (d) | ~128-132 |

| Aromatic C-CNO | - | ~128-130 |

Note: The exact chemical shifts will vary depending on the specific substituents on the isoxazoline ring.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a crystalline compound. While obtaining a crystal structure of the unstable this compound is not feasible, X-ray crystallography is an invaluable tool for the definitive structural confirmation of its stable cycloaddition products.

By analyzing the diffraction pattern of a single crystal of an isoxazoline or isoxazole derivative, the precise arrangement of atoms, bond lengths, bond angles, and relative stereochemistry can be determined. This technique is particularly crucial for unequivocally establishing the regiochemistry and stereochemistry of the cycloaddition reaction. For instance, the crystal structure of a product like (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate provides a clear depiction of the connectivity and spatial arrangement of the heterocyclic ring and its substituents.

Table 3: Representative Crystallographic Data for an Isoxazoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data is for a representative (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate and will differ for other derivatives.

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insight

Given the transient nature of this compound, in situ spectroscopic techniques are essential for monitoring its formation and consumption in real-time, providing valuable mechanistic insights.

In Situ FTIR Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the progress of the reaction can be followed by monitoring the changes in the IR spectrum. The disappearance of the precursor's characteristic bands and the appearance and subsequent disappearance of the nitrile oxide band at approximately 2310 cm⁻¹ can be tracked over time. This allows for the determination of reaction kinetics and the detection of any transient intermediates.

In Situ NMR Spectroscopy: NMR spectroscopy can also be used to monitor the progress of a reaction directly in the NMR tube. This is particularly useful for slower reactions. By acquiring spectra at regular intervals, the conversion of the starting materials to the final products via the nitrile oxide intermediate can be observed. This technique provides quantitative data on the concentration of each species over time, which is invaluable for kinetic and mechanistic studies of the 1,3-dipolar cycloaddition reaction.

These in situ techniques provide a powerful means to study the behavior of reactive intermediates like this compound without the need for isolation, offering a deeper understanding of the reaction mechanism and kinetics.

Synthetic Utility and Applications in Complex Molecule Construction

Synthesis of Diverse Five-Membered Heterocycles (e.g., Isoxazolines, Isoxazoles)

The most prominent application of 4-bromobenzonitrile (B114466) oxide is its participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netwikipedia.org When reacted with alkenes (dipolarophiles), it yields Δ²-isoxazolines, and with alkynes, it produces isoxazoles. researchgate.netyoutube.com This reaction is a cornerstone of heterocyclic chemistry due to its high functional group tolerance and predictable regioselectivity.

The in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldehyde (B125591) oxime, often through oxidation with reagents like diacetoxyiodobenzene (B1259982) or chloramine-T, allows it to be trapped immediately by a chosen dipolarophile. researchgate.netbeilstein-journals.org This circumvents the need to isolate the often unstable nitrile oxide intermediate. The reaction proceeds readily with a wide range of substituted alkenes and alkynes, providing access to a diverse library of isoxazoline (B3343090) and isoxazole (B147169) derivatives. These products are not only stable compounds in their own right but also serve as valuable synthetic intermediates, as the N-O bond of the isoxazoline ring can be cleaved to reveal 1,3-aminoalcohols or β-hydroxy ketones. arkat-usa.org

| Dipolarophile | Reaction Type | Product Class | Resulting Scaffold |

|---|---|---|---|

| Styrene | [3+2] Cycloaddition | Isoxazoline | 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |

| Phenylacetylene | [3+2] Cycloaddition | Isoxazole | 3-(4-bromophenyl)-5-phenyl-1,2-oxazole |

| Methyl Acrylate | [3+2] Cycloaddition | Isoxazoline | Methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |

| Propargyl Alcohol | [3+2] Cycloaddition | Isoxazole | (3-(4-bromophenyl)-1,2-oxazol-5-yl)methanol |

| N-Phenylmaleimide | [3+2] Cycloaddition | Fused Isoxazoline | 5-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-2H-pyrrolo[3,4-d] beilstein-journals.orgmdpi.comoxazole-4,6(5H,6H)-dione researchgate.net |

Stereoselective and Diastereoselective Syntheses of Polyfunctionalized Systems

The [3+2] cycloaddition of this compound can be rendered highly stereoselective, providing a powerful tool for the synthesis of complex, polyfunctionalized molecules with defined stereochemistry. When the dipolarophile contains a chiral center, particularly one that can direct the approach of the dipole, the reaction can proceed with high diastereoselectivity.

A notable example is the reaction of bromonitrile oxide with chiral alkenes derived from sugars. These reactions have been shown to exhibit high levels of regio- and diastereoselectivity, affording specific bromoisoxazoline diastereomers. arkat-usa.org For instance, the cycloaddition to sugar-derived glycals and ω-unsaturated alkenes yields single isomers or a pair of diastereomers in satisfactory yields. arkat-usa.org The stereochemistry of the resulting isoxazoline is dictated by the existing stereocenters in the sugar moiety. This approach provides access to complex chiral building blocks, such as higher deoxysugars and C-nucleosides. arkat-usa.org Similarly, directed cycloadditions with chiral allylic alcohols, pioneered by Kanemasa and later applied by Carreira, demonstrate that a hydroxyl group can direct the nitrile oxide to one face of the double bond, resulting in the formation of a single diastereomer. chem-station.com This stereochemical control is crucial for building up the complex frameworks of natural products. chem-station.com

| Chiral Dipolarophile | Nitrile Oxide | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Sugar-derived glycal | Bromonitrile oxide | Cyclic chiral alkene | Regiospecific and stereospecific formation of a single isoxazoline isomer. | arkat-usa.org |

| (R)-3-Buten-2-ol | Aromatic Nitrile Oxide | Directed cycloaddition via chiral allylic alcohol | Formation of a single isoxazoline diastereomer in 79% yield. | chem-station.com |

| (-)-β-Caryophyllene | Aromatic Nitrile Oxides | Reaction with a complex natural product alkene | Stereoselective formation of polycyclic derivatives without minor isomers. | mdpi.com |

| Substituted 4-methylene-2-oxazolidinone | Benzonitrile (B105546) oxide | Facial asymmetry in the dipolarophile | 5:1 selectivity for the less hindered face of the dipolarophile. | researchgate.netscispace.com |

Integration into Cascade and Multicomponent Reaction Sequences

The in situ generation of this compound makes it an ideal component for cascade (or domino) and multicomponent reactions (MCRs). In these sequences, multiple bonds are formed in a single pot, enhancing synthetic efficiency by reducing the need for intermediate purification steps.

A common cascade strategy involves a tandem reaction sequence where an initial transformation sets the stage for the intramolecular nitrile oxide cycloaddition (INOC). For example, a Michael addition of a nitroalkane to an α,β-unsaturated ester can be followed by the in situ conversion of the nitro group to a nitrile oxide, which then undergoes an intramolecular cycloaddition with the newly introduced double bond. This approach, known as the intramolecular silyl (B83357) nitronate cycloaddition (ISOC) or intramolecular nitrile oxide cycloaddition (INOC) route, allows for the rapid one-pot synthesis of fused isoxazolines. chempedia.info While specific examples detailing this compound in MCRs are not extensively documented, its known reactivity profile allows for its hypothetical inclusion in such designs. For instance, a four-component reaction could be envisioned involving 4-bromobenzaldehyde, hydroxylamine, an oxidant, and an alkene, where the nitrile oxide is formed and trapped in a single operation.

Construction of Advanced Organic Scaffolds and Ring Systems

Beyond the synthesis of simple isoxazolines, this compound is instrumental in constructing more complex and advanced organic scaffolds. The intramolecular variant of the nitrile oxide cycloaddition (INOC) is particularly powerful for simultaneously forming two rings in a single step, leading to fused and bridged polycyclic systems. chempedia.info

This strategy has been applied to create novel tetracyclic isoxazole-containing ring systems. beilstein-journals.org By tethering the nitrile oxide precursor (an aldoxime) to a dipolarophile (an alkyne) through a rigid scaffold like a benzimidazole (B57391) ring, the subsequent intramolecular cycloaddition proceeds cleanly to form complex "6-5-5-5" fused ring systems. beilstein-journals.org Furthermore, the isoxazoline and isoxazole rings themselves are considered "privileged scaffolds" in medicinal chemistry, acting as versatile building blocks for further functionalization. The bromine atom on the phenyl ring of this compound is particularly useful, as it provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of the synthesized scaffolds. This dual reactivity—cycloaddition via the nitrile oxide and cross-coupling at the bromo position—makes it a highly valuable tool for building libraries of complex molecules.

Contribution to the Total Synthesis of Natural Products and Analogues

The nitrile oxide cycloaddition is a well-established and powerful tool in the total synthesis of complex natural products. researchgate.net Its ability to create key heterocyclic rings with excellent stereocontrol has been leveraged in the synthesis of numerous bioactive molecules. While specific total syntheses employing this compound are not prominently featured in the literature, the utility of closely related aryl and functionalized nitrile oxides highlights the potential of this reagent class.

Key examples where the nitrile oxide cycloaddition has been a pivotal step include:

Epothilones A and B: Carreira and coworkers utilized a directed nitrile oxide cycloaddition with a chiral allylic alcohol as a key step to establish the stereochemistry of a fragment used in the synthesis of these potent anticancer agents. chem-station.com

Vinigrol: In a synthesis of this complex diterpenoid, Baran and coworkers employed a cycloaddition with bromonitrile oxide to install a crucial bromoisoxazoline intermediate with complete regio- and stereoselectivity. chem-station.com

Macrosphelide B: An intramolecular nitrile oxide cycloaddition (INOC) was explored as a key strategy to construct the macrolactone skeleton of this natural product. nih.gov

Coleophomones: Suzuki's group used a 1,3-dipolar cycloaddition of a nitrile oxide in their synthesis of these natural products. chem-station.com

These examples underscore the strategic importance of the nitrile oxide cycloaddition in creating complex stereochemical arrays and macrocyclic structures found in nature. The use of this compound in similar synthetic campaigns would allow for the creation of novel analogues of these natural products, where the 4-bromophenyl group could be used for further modification or to probe structure-activity relationships.

Future Directions and Research Perspectives in this compound Chemistry

The exploration of this compound, a versatile 1,3-dipole, continues to open new avenues in synthetic chemistry. Its participation in [3+2] cycloaddition reactions provides a powerful tool for the construction of five-membered heterocycles, which are core structures in many pharmaceutical and agrochemical compounds. This article delves into the prospective advancements in the chemistry of this compound, focusing on sustainable synthesis, novel catalysis, computational modeling, process intensification, and the expansion of its synthetic utility.

Q & A

Q. What are the recommended synthetic routes for 4-bromobenzonitrile, and how can purity be validated?

4-Bromobenzonitrile can be synthesized via palladium-catalyzed cross-coupling or direct substitution reactions. A validated method involves reacting a brominated aryl halide with a cyanide source (e.g., CuCN) under controlled conditions. For purification, column chromatography (silica gel, ethyl acetate:hexane = 1:4) is effective, yielding a pale white solid with 95% purity. Analytical validation includes ¹H NMR (e.g., δ 7.64 ppm and 7.53 ppm for aromatic protons in CDCl₃) and UPLC monitoring .

Q. How does the electron-withdrawing cyano group influence 4-bromobenzonitrile’s reactivity in cross-coupling reactions?

The cyano group (-CN) activates the aryl bromide by withdrawing electron density, accelerating the oxidative addition step in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). This contrasts with electron-donating groups (e.g., -OCH₃ in 4-bromoanisole), which slow the reaction. Researchers should prioritize substrates like 4-bromobenzonitrile for reactions where oxidative addition is rate-limiting, especially with weak bases like carbonates .

Advanced Research Questions

Q. How can researchers optimize photocatalytic C–O cross-coupling reactions using 4-bromobenzonitrile with nickel-based catalysts?

Key variables include:

- Base selection : DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms others like DBU or TEA due to its ability to stabilize intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMA or DMF) enhance reaction efficiency.

- Catalyst loading : Ni single-atom catalysts on mesoporous graphitic carbon nitride (Ni₁-mpg-CN) show >90% yield at 0.2 mol% loading.

- Reaction time : Optimal yields are achieved within 24 hours under visible light. Systematic parameter screening and catalyst characterization (XAS, TEM) are critical .

Q. What strategies resolve contradictory data in reaction yields when using 4-bromobenzonitrile under varying conditions?

Contradictions often arise from differences in:

- Catalyst systems : Heterodinuclear Pd-Ln scaffolds may enhance reactivity compared to monometallic catalysts.

- Substrate scope : Compare reactivity with structurally similar substrates (e.g., 4-bromoanisole) to isolate electronic effects.

- Analytical methods : Use internal standards (e.g., hexadecane for GC) to normalize yields. Replicate experiments under standardized conditions (temperature, solvent, and catalyst loading) to minimize variability .

Q. How does 4-bromobenzonitrile act as a primer in microbial dechlorination, and what factors affect its efficiency?

4-Bromobenzonitrile stimulates microbial consortia (e.g., Firmicutes and Proteobacteria) to dechlorinate polychlorinated biphenyls (PCBs). Efficiency depends on:

- Primer concentration : 10–50 µM enhances dechlorination of 234-trichlorobiphenyl but not 2345-tetrachlorobiphenyl.

- Microbial community structure : Enrichment cultures with halogen-tolerant species improve activity.

- Environmental conditions : Anaerobic environments and pH 7–8 are optimal. Monitor dechlorination via GC-MS or HPLC .

Methodological Considerations

Q. What analytical techniques are critical for characterizing 4-bromobenzonitrile in complex reaction mixtures?

- Chromatography : UPLC or HPLC with UV detection for real-time monitoring.

- Spectroscopy : ¹H/¹³C NMR for structural confirmation; FT-IR to track functional groups (C≡N stretch at ~2230 cm⁻¹).

- Mass spectrometry : HRMS (High-Resolution MS) for molecular ion validation.

- X-ray diffraction : Single-crystal XRD resolves stereochemical ambiguities in derivatives .

Q. How should researchers design experiments to compare 4-bromobenzonitrile’s reactivity with other aryl halides?

- Control experiments : Use 4-bromoanisole (electron-donating group) and 4-bromobenzotrifluoride (strong electron-withdrawing group) as benchmarks.

- Kinetic studies : Measure reaction rates via stopped-flow techniques or in situ IR spectroscopy.

- Computational modeling : DFT calculations to compare transition-state energies for oxidative addition .

Data Management and Reproducibility

Q. How can open-data principles be applied to studies involving 4-bromobenzonitrile while ensuring reproducibility?

- Data repositories : Share raw NMR spectra, chromatograms, and kinetic data via platforms like Zenodo or Figshare.

- Metadata documentation : Include reaction conditions (catalyst loading, solvent purity, temperature gradients).

- Ethical considerations : Anonymize data from biological studies (e.g., microbial consortia) to comply with privacy regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.